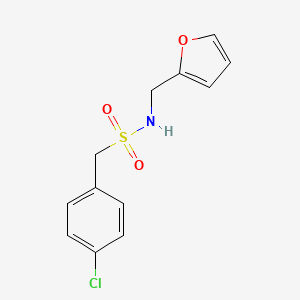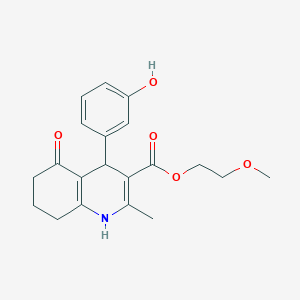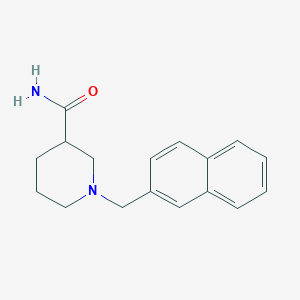
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple targets and mechanisms of action.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of cytokine production, and modulation of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels form.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide in lab experiments is its specificity for certain targets, which can help to reduce off-target effects and increase the reliability of results. However, one limitation is that it may not be effective in all models or systems, and further research is needed to fully understand its potential uses and limitations.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide. One area of interest is its potential as a pain medication, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential as an anti-cancer agent. Other potential future directions include investigating its effects on other biological processes, such as inflammation and angiogenesis, and exploring its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield the final compound.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on pain, inflammation, and cancer. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRKUJQCAYIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)


![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)